molecular formula C7H18Cl2N2 B2934820 (R)-N-Ethylpiperidin-3-amine dihydrochloride CAS No. 1332765-97-5

(R)-N-Ethylpiperidin-3-amine dihydrochloride

Cat. No.: B2934820
CAS No.: 1332765-97-5
M. Wt: 201.14
InChI Key: VCBNYNFIAOSYNL-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-Ethylpiperidin-3-amine dihydrochloride is a chiral amine compound with significant applications in the pharmaceutical and chemical industries. It is often used as an intermediate in the synthesis of various bioactive molecules, including drugs and agrochemicals. The compound is characterized by its piperidine ring structure, which is a common motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting from 3-aminopyridine: The synthesis begins with the catalytic hydrogenation of 3-aminopyridine to produce racemic 3-aminopiperidine. This mixture is then resolved using chiral reagents to obtain ®-3-aminopiperidine. The final step involves the ethylation of ®-3-aminopiperidine to produce ®-N-Ethylpiperidin-3-amine, which is then converted to its dihydrochloride salt.

    Using D-ornithine hydrochloride: D-ornithine hydrochloride reacts with thionyl chloride at low temperatures (-78°C to -45°C) to form ®-3-aminopiperidin-2-one.

Industrial Production Methods

Industrial production often involves the use of high-pressure hydrogenation reactors and expensive chiral catalysts for the resolution of racemic mixtures. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-N-Ethylpiperidin-3-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reactions often involve alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidines

Scientific Research Applications

®-N-Ethylpiperidin-3-amine dihydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-N-Ethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways depend on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminopiperidine dihydrochloride: Similar in structure but lacks the ethyl group.

    ®-N-Methylpiperidin-3-amine dihydrochloride: Similar but with a methyl group instead of an ethyl group.

    (S)-N-Ethylpiperidin-3-amine dihydrochloride: The enantiomer of the compound.

Uniqueness

®-N-Ethylpiperidin-3-amine dihydrochloride is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its biological activity and interaction with molecular targets. This makes it particularly valuable in the synthesis of chiral drugs and other bioactive molecules .

Properties

IUPAC Name

(3R)-N-ethylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-2-9-7-4-3-5-8-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBNYNFIAOSYNL-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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